molecular formula C8H15NO2 B14410010 (4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)methanol CAS No. 86354-09-8

(4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)methanol

Cat. No.: B14410010
CAS No.: 86354-09-8
M. Wt: 157.21 g/mol
InChI Key: ODJACBVCJIWIAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)methanol is an organic compound with a unique structure that includes an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)methanol can be achieved through several methods. One common approach involves the amination of 4,4,6-trimethyl-2-methylthio-5,6-dihydro-4H-1,3-oxazine, followed by cyclization of N-aryl-N′-(2-methyl-4-hydroxy-2-amyl)-S-methylisothiourea .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxazine derivatives.

    Reduction: Reduction reactions can modify the oxazine ring, leading to different structural analogs.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various substituted oxazines and reduced derivatives, which can have different physical and chemical properties compared to the parent compound.

Scientific Research Applications

(4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)methanol involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)methanol is unique due to its oxazine ring, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications.

Properties

CAS No.

86354-09-8

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(4,4,6-trimethyl-5,6-dihydro-1,3-oxazin-2-yl)methanol

InChI

InChI=1S/C8H15NO2/c1-6-4-8(2,3)9-7(5-10)11-6/h6,10H,4-5H2,1-3H3

InChI Key

ODJACBVCJIWIAG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N=C(O1)CO)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.